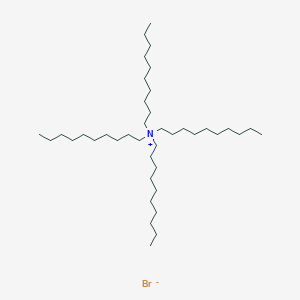

Tetrakis(decyl)ammonium bromide

Beschreibung

Eigenschaften

IUPAC Name |

tetrakis-decylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNISXOXSNAHBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933631 | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14937-42-9 | |

| Record name | Tetradecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(decyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(decyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetrakis(decyl)ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrakis(decyl)ammonium bromide (TDAB), a quaternary ammonium (B1175870) salt with significant applications as a phase transfer catalyst and surfactant. This document outlines a detailed experimental protocol based on established chemical principles for the synthesis of symmetrical tetraalkylammonium halides.

Introduction

Tetrakis(decyl)ammonium bromide (TDAB) is a quaternary ammonium compound characterized by a central nitrogen atom bonded to four decyl chains, with a bromide counterion. Its amphipathic nature, arising from the combination of a hydrophilic quaternary ammonium head and long hydrophobic alkyl chains, makes it an effective phase transfer catalyst, facilitating reactions between reactants in immiscible phases. It also exhibits surfactant properties.

Table 1: Physicochemical Properties of Tetrakis(decyl)ammonium Bromide

| Property | Value |

| CAS Number | 14937-42-9 |

| Molecular Formula | [CH₃(CH₂)₉]₄N(Br)[1] |

| Molecular Weight | 659.01 g/mol [1] |

| Appearance | White to light beige powder[2] |

| Melting Point | 86-90 °C[2] |

| Solubility | Soluble in many organic solvents |

| Stability | Stable, hygroscopic, incompatible with strong oxidizing agents[3] |

Synthesis of Tetrakis(decyl)ammonium Bromide

The synthesis of Tetrakis(decyl)ammonium bromide is typically achieved via the Menshutkin reaction, a classic method for the alkylation of tertiary amines to form quaternary ammonium salts[4]. In this specific synthesis, tridecylamine (B1585788) is reacted with 1-bromodecane (B1670165).

Chemical Reaction

Caption: Synthesis of TDAB via the Menshutkin Reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous symmetrical tetraalkylammonium bromides.

Materials:

-

Tridecylamine (C₃₀H₆₃N)

-

1-Bromodecane (C₁₀H₂₁Br)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Deionized water

-

Benzene (B151609) (C₆H₆) or Toluene (B28343) (C₇H₈) (for washing)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tridecylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add a slight excess of 1-bromodecane (1.05 to 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the tertiary amine.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in deionized water.

-

Wash the aqueous solution with a non-polar organic solvent such as benzene or toluene to remove any unreacted 1-bromodecane and tridecylamine.

-

The aqueous layer containing the desired product is then collected.

-

-

Isolation: The water can be removed by lyophilization (freeze-drying) or by careful evaporation under reduced pressure to yield the crude Tetrakis(decyl)ammonium bromide.

Table 2: Stoichiometry and Reaction Parameters

| Reactant/Parameter | Molar Ratio/Value |

| Tridecylamine | 1.0 eq |

| 1-Bromodecane | 1.05 - 1.1 eq |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 24 - 48 hours |

| Expected Yield | ~90% (based on analogous reactions) |

Purification of Tetrakis(decyl)ammonium Bromide

Purification of the crude product is crucial to remove unreacted starting materials and any side products. Recrystallization is the most common and effective method for purifying solid quaternary ammonium salts.

Purification Workflow

Caption: General workflow for the purification of TDAB by recrystallization.

Experimental Protocol for Purification

Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the long alkyl chains of TDAB, suitable solvents could include:

-

Single Solvents: Acetone, ethyl acetate, or isopropanol.

-

Solvent Mixtures: A mixture of a polar and a non-polar solvent, such as ethanol/diethyl ether, methanol/diethyl ether, or acetone/hexane.

A small-scale solvent screening should be performed to identify the optimal solvent or solvent system.

Procedure:

-

Dissolution: Place the crude TDAB in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure crystals of TDAB should form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Table 3: Potential Recrystallization Solvents for TDAB

| Solvent/Solvent System | Rationale |

| Acetone | Often a good solvent for dispersing and recrystallizing quaternary ammonium salts. |

| Ethyl Acetate | A moderately polar solvent that can be effective for compounds with long alkyl chains. |

| Isopropanol | An alcohol that can be a suitable solvent for washing the final product. |

| Ethanol/Diethyl Ether | A polar/non-polar mixture that can provide the desired solubility profile. |

| Acetone/Hexane | Another polar/non-polar mixture that can be effective for recrystallization. |

Characterization

The purity and identity of the synthesized and purified Tetrakis(decyl)ammonium bromide should be confirmed using standard analytical techniques.

Table 4: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| Melting Point | Assess purity | A sharp melting point in the range of 86-90 °C. |

| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure | Peaks corresponding to the decyl chains and the quaternary ammonium head. |

| FT-IR Spectroscopy | Identify functional groups | Characteristic C-H and C-N stretching vibrations. |

| Elemental Analysis | Determine elemental composition | Percentages of C, H, N, and Br should match the theoretical values for C₄₀H₈₄BrN. |

Safety and Handling

-

Tetrakis(decyl)ammonium bromide is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated place.

-

It is incompatible with strong oxidizing agents.

-

Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn when handling this chemical.

-

All manipulations should be performed in a well-ventilated fume hood.

This guide provides a comprehensive framework for the successful synthesis and purification of Tetrakis(decyl)ammonium bromide. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment.

References

- 1. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 2. Tetraoctylammonium bromide | 14866-33-2 [chemicalbook.com]

- 3. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 4. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]

Characterization of Tetrakis(decyl)ammonium Bromide by NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Tetrakis(decyl)ammonium bromide (TDAB) using Nuclear Magnetic Resonance (NMR) spectroscopy. TDAB is a quaternary ammonium (B1175870) salt with wide-ranging applications, including as a phase-transfer catalyst, a surfactant in the synthesis of nanoparticles, and as a component in drug delivery systems.[1][2][3][4] A thorough understanding of its structure and purity, as determined by NMR, is crucial for its effective application in research and development.

Introduction to Tetrakis(decyl)ammonium Bromide (TDAB)

Tetrakis(decyl)ammonium bromide is a cationic surfactant composed of a central nitrogen atom bonded to four decyl chains, with bromide as the counter-ion. Its amphiphilic nature, with a hydrophilic quaternary ammonium head and long hydrophobic alkyl chains, allows it to form micelles and interact with both polar and non-polar substances. This property is key to its function in various chemical and biological systems.

NMR Spectroscopic Data of TDAB

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For TDAB, ¹H and ¹³C NMR are routinely used to confirm its identity and assess its purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of TDAB is characterized by signals corresponding to the protons of the four equivalent decyl chains. The signals closest to the positively charged nitrogen atom are shifted downfield due to the deshielding effect.

Table 1: ¹H NMR Data for Tetrakis(decyl)ammonium bromide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.25 | Triplet | 8H | N⁺-CH₂ -(CH₂)₈-CH₃ |

| ~1.65 | Multiplet | 8H | N⁺-CH₂-CH₂ -(CH₂)₇-CH₃ |

| ~1.2-1.4 | Broad Multiplet | 56H | N⁺-(CH₂)₂-(CH₂)₇ -CH₃ |

| ~0.88 | Triplet | 12H | N⁺-(CH₂)₉-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the TDAB molecule. Similar to the ¹H NMR spectrum, the carbon atoms closer to the nitrogen atom are shifted to a lower field.

Table 2: ¹³C NMR Data for Tetrakis(decyl)ammonium bromide

| Chemical Shift (ppm) | Assignment |

| ~58.5 | C H₂-N⁺ |

| ~31.9 | C H₂ (penultimate) |

| ~29.5 | C H₂ (bulk methylene (B1212753) chain) |

| ~29.3 | C H₂ (bulk methylene chain) |

| ~26.4 | C H₂ |

| ~22.7 | C H₂ |

| ~22.1 | C H₂ |

| ~14.1 | C H₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental protocols. The following sections detail the methodology for preparing a sample of TDAB for NMR analysis and the typical parameters for data acquisition.

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for TDAB:

-

Solvent Selection : Choose a suitable deuterated solvent in which TDAB is soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices. The choice of solvent can slightly affect the chemical shifts of the signals.

-

Sample Weighing : Accurately weigh approximately 10-20 mg of TDAB for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate the vial until the sample is completely dissolved.

-

Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Sample Height : Ensure the height of the solution in the NMR tube is at least 4-5 cm to ensure it is within the detection region of the NMR probe.

-

Capping and Labeling : Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of TDAB on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : 0-12 ppm.

-

Temperature : 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2 seconds.

-

Acquisition Time : 1-2 seconds.

-

Spectral Width : 0-220 ppm.

-

Temperature : 298 K.

Visualization of TDAB's Role in Gene Delivery

TDAB's utility extends to the field of drug development, particularly in gene delivery systems. As a cationic lipid, it can form complexes with negatively charged nucleic acids (e.g., plasmid DNA, siRNA), facilitating their transport across the cell membrane. This process, known as transfection, is a fundamental technique in molecular biology and gene therapy research.[1][5]

TDAB-Mediated Transfection Workflow

The following diagram illustrates the key steps involved in using TDAB for the delivery of genetic material into a target cell.

Caption: Workflow of TDAB-mediated gene delivery into a target cell.

Logical Relationship in NMR-Based Structural Confirmation

The process of confirming the structure of TDAB using NMR spectroscopy follows a logical progression from sample preparation to spectral interpretation.

Caption: Logical workflow for the structural characterization of TDAB by NMR.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous characterization of Tetrakis(decyl)ammonium bromide. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently identify and assess the purity of TDAB, ensuring its suitability for their specific applications. The visualization of its role in gene delivery further highlights the importance of this compound in modern biotechnology.

References

Technical Guide: Physical Properties of Tetrakis(decyl)ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tetrakis(decyl)ammonium bromide (C₄₀H₈₄BrN), a quaternary ammonium (B1175870) compound. This document details its physicochemical characteristics, presents methodologies for their determination, and offers visual representations of experimental workflows.

Core Physical and Chemical Properties

Tetrakis(decyl)ammonium bromide is a cationic surfactant utilized as a phase transfer catalyst and, in some contexts, for its antimicrobial properties.[1][2] It is effective in both aqueous and organic solvents, facilitating the transfer of reactants between different phases in organic synthesis.[1] Its applications extend to the synthesis of nanoparticles, where it acts as a phase transfer agent for metal salts.[3][4]

Data Summary

The quantitative physical properties of Tetrakis(decyl)ammonium bromide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₈₄BrN | [1][5] |

| Molecular Weight | 659.0 g/mol | [5][6] |

| Melting Point | 86 - 90 °C | [1][7][8] |

| Appearance | White to light brown/beige powder | [1][8] |

| Solubility | Soluble in ethanol (B145695) (0.1 g/mL) | [7][9] |

| Purity | ≥ 99% (Assay by titration) | [1][10] |

| CAS Number | 14937-42-9 | [1][6] |

Experimental Protocols

Precise characterization of Tetrakis(decyl)ammonium bromide requires standardized experimental protocols. The methodologies for determining key physical properties, particularly the Critical Micelle Concentration (CMC), are detailed below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which surfactant molecules begin to self-assemble into micelles.[11] For ionic surfactants like Tetrakis(decyl)ammonium bromide, conductivity and surface tension measurements are two of the most common and reliable methods for determining the CMC.

1. Surface Tension Method

This method is based on the principle that as the concentration of a surfactant increases, it populates the air-water interface, thereby reducing the surface tension of the solution. Once the interface is saturated, surfactant monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[11] The CMC is identified as the concentration at which this change occurs.

-

Apparatus: Tensiometer (using methods like the Wilhelmy plate or Du Noüy ring), precision balance, volumetric flasks, magnetic stirrer.

-

Procedure:

-

Prepare a stock solution of Tetrakis(decyl)ammonium bromide in deionized water of a known high concentration.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, ensuring the predicted CMC value is bracketed.[11]

-

Measure the surface tension of each solution using a tensiometer, ensuring temperature is kept constant.

-

Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).[11]

-

The resulting graph will show two linear regions: one where surface tension decreases with increasing concentration and a plateau region where it is relatively constant.

-

The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.[11]

-

2. Conductivity Method

This method is highly suitable for ionic surfactants. The principle relies on the change in the molar conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles are less mobile and are less efficient charge carriers than the individual ions.

-

Apparatus: Conductometer, conductivity cell, constant temperature water bath, magnetic stirrer, volumetric flasks.

-

Procedure:

-

Prepare a series of aqueous solutions of Tetrakis(decyl)ammonium bromide with varying concentrations.

-

Calibrate the conductometer with standard solutions.

-

Immerse the conductivity cell in each solution, ensuring the temperature is maintained at a constant value (e.g., 25°C) using a water bath.

-

Record the specific conductivity for each concentration.

-

Plot the specific conductivity (κ) versus the surfactant concentration.

-

The plot will exhibit a distinct break or change in slope. The concentration at this inflection point corresponds to the CMC.[11] This point can be determined by finding the intersection of the two linear segments of the graph.

-

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the logical workflow for determining the Critical Micelle Concentration (CMC) of Tetrakis(decyl)ammonium bromide using the surface tension method.

Caption: Workflow for CMC determination via the surface tension method.

References

- 1. Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unusual behavior of CMC for binary mixtures of alkyltrimethylammonium bromides: dependence on chain length difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Alkyl Chain Length in Quaternary Ammonium Cationic Surfactants on Their Foaming Properties | Semantic Scholar [semanticscholar.org]

- 10. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility of Tetrakis(decyl)ammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(decyl)ammonium bromide (TDAB), a quaternary ammonium (B1175870) salt with significant applications as a phase transfer catalyst, surfactant, and antimicrobial agent. Understanding its solubility in various organic solvents is critical for its effective use in organic synthesis, formulation development, and various industrial processes.

Core Data Presentation: Quantitative Solubility

Quantitative solubility data for Tetrakis(decyl)ammonium bromide in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative data. For comparative purposes, solubility data for a shorter-chain analogue, tetramethylammonium (B1211777) bromide, is also included to provide general insights into the solubility trends of tetraalkylammonium bromides.

| Compound | Solvent | Temperature (°C) | Solubility |

| Tetrakis(decyl)ammonium bromide | Ethanol | Not Specified | 0.1 g/mL (Soluble, clear, colorless)[1][2][3] |

| Acetonitrile | Not Specified | 0.1 g/mL (Soluble, clear, colorless)[1] | |

| Methanol | Not Specified | Soluble (clear solution at 10%)[4] | |

| Water | Not Specified | Soluble[5] | |

| Tetramethylammonium bromide | 1-Butanol | 25 | 0.062 g/100g [6] |

| Acetonitrile | 25 | 0.22 g/100g [6] | |

| Chloroform | 25 | 0.0057 g/100g [6] | |

| Diethyl ether | Not Specified | Insoluble[6] | |

| Ethanol | Not Specified | Sparingly soluble[6] | |

| Methanol | 25 | 4.32 g/100g [6] | |

| Water | 20 | 55 g/100g [6] |

It is important to note that the long alkyl chains of Tetrakis(decyl)ammonium bromide generally impart greater solubility in nonpolar organic solvents compared to its shorter-chain counterparts. Conversely, shorter-chain quaternary ammonium salts tend to exhibit higher solubility in polar solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[7][8][9][10][11]

1. Materials and Equipment:

-

Tetrakis(decyl)ammonium bromide (solid)

-

Solvent of interest (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid Tetrakis(decyl)ammonium bromide to a glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[7][8] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification:

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid residue can be determined.

-

Spectroscopic/Chromatographic Analysis: Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument. Prepare a series of standard solutions of Tetrakis(decyl)ammonium bromide of known concentrations. Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the sample solution. Construct a calibration curve and determine the concentration of the sample.

-

-

Data Reporting: The solubility is typically expressed in units of g/mL, mg/L, or mol/L.

Visualization of Application: Phase Transfer Catalysis

Tetrakis(decyl)ammonium bromide is widely used as a phase transfer catalyst. Its amphiphilic nature allows it to transport a reactant from an aqueous phase to an organic phase where the reaction can proceed. The following diagram illustrates the general mechanism of phase transfer catalysis.

Caption: Mechanism of Phase Transfer Catalysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Tetrakis(decyl)ammonium bromide CAS#: 14937-42-9 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 14937-42-9 CAS | TETRADECYL AMMONIUM BROMIDE | Quaternary Ammonium Compounds | Article No. 6218G [lobachemie.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tetramethylammonium bromide [chemister.ru]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrakis(decyl)ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(decyl)ammonium bromide is a quaternary ammonium (B1175870) salt (QAS) with a symmetrical structure, featuring a central nitrogen atom bonded to four decyl chains and a bromide counterion. These compounds are utilized in various applications, including as phase transfer catalysts, surfactants, and in the synthesis of nanoparticles. Their effectiveness in these roles can be influenced by their thermal stability. Understanding the thermal behavior and decomposition pathways of Tetrakis(decyl)ammonium bromide is crucial for defining its operational limits, ensuring safety during its use and storage, and for the quality control of drug delivery systems and other formulations where it may be a component.

Physicochemical Properties

A summary of the key physicochemical properties of Tetrakis(decyl)ammonium bromide is provided in Table 1.

Table 1: Physicochemical Properties of Tetrakis(decyl)ammonium Bromide

| Property | Value | Reference |

| Molecular Formula | C₄₀H₈₄BrN | [1] |

| Molecular Weight | 659.0 g/mol | [1] |

| Appearance | White to light beige powder | [2] |

| Melting Point | 86 - 90 °C | [2][3] |

| Solubility | Soluble in water | [4] |

Thermal Stability and Decomposition Analysis

The thermal stability of quaternary ammonium salts is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for Tetrakis(decyl)ammonium bromide is not available, data from analogous long-chain tetraalkylammonium bromides provide insight into its expected thermal behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For tetraalkylammonium bromides, TGA curves typically show a major weight loss step corresponding to the decomposition of the organic cation. The decomposition of quaternary ammonium salts generally proceeds through mechanisms such as Hofmann elimination and nucleophilic substitution (SN2). For tetraalkylammonium bromides, the primary decomposition pathway is often the reverse of the Menshutkin reaction, yielding a trialkylamine and an alkyl bromide.

Based on studies of similar compounds, the thermal decomposition of Tetrakis(decyl)ammonium bromide in an inert atmosphere is expected to occur at temperatures above 200 °C. The decomposition products are likely to be tridecylamine (B1585788) and 1-bromodecane. In an oxidizing atmosphere, the decomposition products would include oxides of carbon and nitrogen, and hydrogen bromide gas.

Table 2: Illustrative TGA Data for an Analogous Long-Chain Tetraalkylammonium Bromide

| Parameter | Illustrative Value |

| Onset of Decomposition (Tonset) | ~ 200 - 250 °C |

| Peak Decomposition Temperature (Tpeak) | ~ 250 - 300 °C |

| Mass Loss | > 95% |

Note: This data is illustrative and based on the general thermal behavior of similar compounds.

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For Tetrakis(decyl)ammonium bromide, the DSC thermogram would show an endothermic peak corresponding to its melting point. Other phase transitions, such as solid-solid transitions, may also be observed at temperatures below the melting point. A DSC curve for a similar compound, tetradodecylammonium bromide, shows a melting point at 86.3 °C, which is consistent with the reported melting range of Tetrakis(decyl)ammonium bromide.[5]

Table 3: DSC Data for Tetrakis(decyl)ammonium Bromide and an Analogous Compound

| Compound | Transition | Temperature (°C) | Reference |

| Tetrakis(decyl)ammonium bromide | Melting Point | 86 - 90 | [2][3] |

| Tetradodecylammonium bromide | Melting Point (onset) | 86.3 | [5] |

Experimental Protocols

The following are representative experimental protocols for conducting TGA and DSC analyses on a compound like Tetrakis(decyl)ammonium bromide.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen or air at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the peak decomposition temperature from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 120 °C) at a heating rate of 10 °C/min.

-

Hold for 2 minutes.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak) and the enthalpy of fusion from the endothermic peak.

Decomposition Pathway

The primary thermal decomposition pathway for a tetraalkylammonium bromide in the absence of a strong base is generally considered to be the reverse of the Menshutkin reaction, which is an SN2 type reaction. This involves the bromide anion acting as a nucleophile, attacking one of the α-carbon atoms of the decyl chains, leading to the formation of a trialkylamine and an alkyl bromide. A secondary, but less likely pathway at lower temperatures for long-chain alkyl groups, is Hofmann elimination, which would yield a trialkylamine, an alkene, and hydrogen bromide.

Below is a Graphviz diagram illustrating the primary thermal decomposition pathway.

Caption: Primary thermal decomposition pathway of Tetrakis(decyl)ammonium bromide.

Experimental Workflow

The logical flow for investigating the thermal stability and decomposition of Tetrakis(decyl)ammonium bromide is outlined in the diagram below.

Caption: Experimental workflow for thermal analysis.

Conclusion

While specific TGA and DSC data for Tetrakis(decyl)ammonium bromide are not available in the reviewed literature, the thermal behavior can be inferred from its melting point and data on analogous long-chain tetraalkylammonium bromides. It is a thermally stable compound with a melting point in the range of 86-90 °C and is expected to decompose at temperatures significantly above its melting point, likely in the 200-300 °C range. The primary decomposition products in an inert atmosphere are anticipated to be tridecylamine and 1-bromodecane. For precise quantitative data and a definitive understanding of its thermal decomposition, experimental TGA and DSC analyses are required. The protocols and workflows provided in this guide offer a robust framework for such an investigation.

References

- 1. Tetrakis(decyl)ammonium bromide | C40H84BrN | CID 3014876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrakis(decyl)ammonium bromide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Engine of Biphasic Reactions: A Technical Guide to the Mechanism of Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Phase Transfer Catalysis (PTC) has emerged as a powerful and versatile methodology in modern organic synthesis, enabling reactions between reactants located in immiscible phases. This technology is particularly crucial in the pharmaceutical industry, where it facilitates the synthesis of complex molecules under mild, efficient, and often environmentally benign conditions. This in-depth technical guide delves into the core mechanisms of action of phase transfer catalysts, providing a comprehensive resource for researchers and professionals in drug development. We will explore the fundamental principles, present quantitative data for catalyst comparison, detail key experimental protocols, and visualize the intricate signaling pathways and workflows.

The Core Principle: Bridging the Immiscible

At its heart, phase transfer catalysis addresses the challenge of bringing together reactants that are soluble in different, immiscible solvents, typically an aqueous phase and an organic phase. The phase transfer catalyst, a substance with dual solubility, acts as a shuttle, transporting a reactive species (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. This transfer not only facilitates the reaction but also often enhances the reactivity of the transported species by liberating it from its solvation shell in the aqueous phase.

Mechanisms of Action: Two Competing Models

The precise mechanism by which a phase transfer catalyst operates is a subject of ongoing study, with two primary models dominating the discourse: the Starks extraction mechanism and the Mąkosza interfacial mechanism. The operative mechanism is often influenced by the nature of the catalyst, the reactants, and the reaction conditions.

The Starks Extraction Mechanism

Proposed by Charles M. Starks, this mechanism posits that the catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), extracts the anion (Y⁻) from the aqueous phase into the organic phase through an ion-exchange process at the interface. The resulting lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase, where it reacts with the organic substrate (RX). The newly formed anion (X⁻) then pairs with the catalyst cation (Q⁺) and returns to the aqueous phase, regenerating the catalyst for another cycle.[1][2][3]

The Mąkosza Interfacial Mechanism

In contrast, the interfacial mechanism, proposed by Mieczysław Mąkosza, suggests that the reaction is initiated at the interface between the two phases.[2][4][5] In this model, the organic substrate reacts with the anion at the interface, a process facilitated by the catalyst which is also located at the interface. This is particularly relevant for reactions involving the generation of carbanions from weak C-H acids by a concentrated aqueous base. The base deprotonates the organic substrate at the interface, and the resulting anion is then immediately engaged by the catalyst and the electrophile in the organic phase. This mechanism is often invoked for catalysts that are highly lipophilic and have low solubility in the aqueous phase.[2][5]

Quantitative Comparison of Phase Transfer Catalysts

The efficiency of a phase transfer catalyst is paramount for its practical application. Factors such as the structure of the catalyst, the nature of the anion, the solvent system, and the reaction temperature all play a crucial role. The following tables provide a comparative summary of the performance of different types of phase transfer catalysts in common organic reactions.

Table 1: Comparison of Quaternary Ammonium Salt Catalysts in a Nucleophilic Substitution Reaction

Reaction: 1-Bromooctane + KCN → 1-Cyanooctane Conditions: Toluene/Water, 100°C, 2 hours

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

| Tetrabutylammonium (B224687) bromide (TBAB) | 5 | 92 | [6] |

| Tetrahexylammonium bromide (THAB) | 5 | 95 | [6] |

| Trioctylmethylammonium chloride (Aliquat 336) | 5 | 88 | [6] |

| Benzyltriethylammonium chloride (BTEAC) | 5 | 85 | [7] |

Table 2: Comparison of Different Catalyst Types in Williamson Ether Synthesis

Reaction: Phenol (B47542) + 1-Bromobutane → Butyl Phenyl Ether Conditions: Dichloromethane/50% aq. NaOH, 40°C, 4 hours

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | 2 | 90 | [6] |

| 18-Crown-6 | 2 | 95 | [8] |

| Polyethylene Glycol (PEG-400) | 5 | 78 | [9] |

Key Experimental Protocols

To provide practical guidance for researchers, this section details the methodologies for two key reactions frequently performed using phase transfer catalysis.

Experimental Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using a phase transfer catalyst.[10][11][12]

Materials:

-

Methyl iodide

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a 5 mL conical vial equipped with a magnetic stir vane, combine 4-ethylphenol (150 mg) and 25% aqueous sodium hydroxide (250 µL).

-

Gently heat the mixture until the phenol dissolves.

-

Add tetrabutylammonium bromide (15 mg) to the vial.

-

Attach a reflux condenser and add methyl iodide (90 µL) through the top of the condenser.

-

Reflux the reaction mixture gently for one hour in a water bath maintained between 55-65°C.

-

After cooling to room temperature, add 1-2 mL of diethyl ether and a small amount of distilled water.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with a small portion of diethyl ether.

-

Combine the organic layers and wash successively with 5% sodium hydroxide solution and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Experimental Protocol 2: Dichlorocyclopropanation of an Alkene

This protocol outlines the generation of dichlorocarbene (B158193) and its addition to an alkene to form a dichlorocyclopropane derivative.[7][13][14]

Materials:

-

α-Methylstyrene

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 30% aqueous solution (w/w)

-

Benzyltriethylammonium chloride (BTEAC)

-

Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 20 mL of 30% (w/w) aqueous sodium hydroxide solution, 10 mL of chloroform, and benzyltriethylammonium chloride (0.2 g).

-

Stir the mixture at 200 rpm for 5 minutes at 45°C to allow for catalyst stabilization.[13]

-

Add 1.0 mL of α-methylstyrene, preheated to 45°C, to the reaction mixture.[13]

-

Increase the stirring speed to 600 rpm.[13]

-

Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them by gas chromatography.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for a phase transfer catalysis experiment, from reaction setup to product isolation and analysis.

Conclusion

Phase transfer catalysis stands as a cornerstone of modern synthetic chemistry, offering elegant solutions to the challenges posed by biphasic reaction systems. A thorough understanding of the underlying mechanisms, whether through the Starks extraction or the Mąkosza interfacial model, is critical for the rational design and optimization of synthetic routes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals, empowering them to harness the full potential of phase transfer catalysis in the development of novel therapeutics and other advanced materials. The continued exploration of new catalysts and a deeper mechanistic understanding will undoubtedly expand the applications of this remarkable technology in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. biomedres.us [biomedres.us]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. benchchem.com [benchchem.com]

- 14. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Long-Chain Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain quaternary ammonium (B1175870) salts (QAS) are a versatile class of cationic surfactants widely utilized in pharmaceutical formulations, drug delivery systems, and as antimicrobial agents. Their amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, drives their self-assembly in solution to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that governs the physicochemical properties and biological activity of QAS. Understanding and accurately determining the CMC is therefore of paramount importance for the effective design and optimization of QAS-based products.

This technical guide provides a comprehensive overview of the critical micelle concentration of long-chain quaternary ammonium salts. It covers the key factors influencing micellization, detailed experimental protocols for CMC determination, and a compilation of quantitative CMC data for a range of QAS.

Factors Influencing the Critical Micelle Concentration

The CMC of long-chain QAS is influenced by a variety of factors, including the molecular structure of the surfactant and the surrounding environmental conditions. A thorough understanding of these factors is crucial for predicting and controlling the micellization behavior of QAS.

Molecular Structure

-

Hydrophobic Chain Length: The length of the alkyl chain is one of the most significant factors affecting the CMC. As the length of the hydrophobic tail increases, the hydrophobicity of the surfactant molecule increases, leading to a decrease in the CMC. This is because longer alkyl chains have a greater tendency to minimize their contact with water, thus favoring micelle formation at lower concentrations. For homologous series of alkyltrimethylammonium halides, a linear relationship is often observed between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.[1][2]

-

Head Group Structure: The nature of the hydrophilic head group also plays a role in determining the CMC. For quaternary ammonium salts, modifications to the groups attached to the nitrogen atom can influence the CMC. For instance, increasing the size of the alkyl groups on the nitrogen atom can lead to steric hindrance, which may affect micelle formation.

-

Counterion: The type of counterion associated with the quaternary ammonium cation can influence the CMC. Counterions that are more strongly bound to the micelle surface can more effectively screen the electrostatic repulsion between the positively charged head groups.[2] This reduced repulsion facilitates micelle formation, resulting in a lower CMC. The effect of the counterion on the CMC for a given cationic surfactant generally follows the order: I⁻ < Br⁻ < Cl⁻.

Environmental Conditions

-

Temperature: The effect of temperature on the CMC of ionic surfactants like QAS is complex and often exhibits a U-shaped behavior.[3] Initially, an increase in temperature may lead to a decrease in the CMC as the dehydration of the hydrophilic head groups can favor micellization. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic chains can increase the solubility of the surfactant monomers, leading to an increase in the CMC.[4] The temperature at which the minimum CMC is observed depends on the specific QAS.[5][6]

-

Addition of Electrolytes: The addition of inorganic salts to a solution of ionic surfactants generally leads to a significant decrease in the CMC.[7][8] The added electrolyte increases the concentration of counterions in the solution, which more effectively shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle.[4] This "salting-out" effect promotes micellization at lower surfactant concentrations. The magnitude of the decrease in CMC depends on the concentration and valency of the added salt.[9]

Quantitative Data on Critical Micelle Concentration

The following tables summarize the critical micelle concentration (CMC) values for a variety of long-chain quaternary ammonium salts under different conditions. This data has been compiled from various scientific sources to provide a comparative overview.

Table 1: Critical Micelle Concentration of Alkyltrimethylammonium Halides in Water at 25°C

| Surfactant Name | Alkyl Chain Length | Counterion | CMC (mM) |

| Decyltrimethylammonium Bromide (DTAB) | C10 | Br⁻ | ~65 |

| Dodecyltrimethylammonium (B156365) Bromide (DTAB) | C12 | Br⁻ | ~15-16 |

| Dodecyltrimethylammonium Chloride (DTAC) | C12 | Cl⁻ | ~20 |

| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | Br⁻ | ~3.5-4.0 |

| Cetyltrimethylammonium Bromide (CTAB) | C16 | Br⁻ | ~0.9-1.0 |

| Cetyltrimethylammonium Chloride (CTAC) | C16 | Cl⁻ | ~1.3 |

Note: The exact CMC values can vary slightly depending on the purity of the surfactant and the experimental method used.[1][10][11]

Table 2: Effect of Temperature on the CMC of Dodecyltrimethylammonium Chloride (DTAC) in Water

| Temperature (°C) | CMC (mM) |

| 5 | ~22 |

| 15 | ~21 |

| 25 | ~20 |

| 35 | ~20.5 |

| 45 | ~21.5 |

| 55 | ~23 |

Data compiled from various sources, showing a characteristic U-shaped trend.[1][4]

Table 3: Effect of NaCl Concentration on the CMC of Dodecyltrimethylammonium Bromide (DTAB) in Water at 25°C

| NaCl Concentration (mM) | CMC (mM) |

| 0 | ~15.5 |

| 10 | ~10.8 |

| 50 | ~5.3 |

| 100 | ~3.1 |

The addition of an electrolyte significantly reduces the CMC of the ionic surfactant.[12]

Table 4: Critical Micelle Concentration of Selected Gemini Quaternary Ammonium Surfactants in Water at 25°C

| Surfactant | Structure | CMC (mM) |

| 12-2-12 | [C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₂-N⁺(CH₃)₂C₁₂H₂₅] 2Br⁻ | ~1.1 |

| 12-4-12 | [C₁₂H₂₅(CH₃)₂N⁺-(CH₂)₄-N⁺(CH₃)₂C₁₂H₂₅] 2Br⁻ | ~0.9 |

| 16-4-16 | [C₁₆H₃₃(CH₃)₂N⁺-(CH₂)₄-N⁺(CH₃)₂C₁₆H₃₃] 2Br⁻ | ~0.04 |

Gemini surfactants, with two hydrophilic head groups and two hydrophobic tails, generally exhibit much lower CMCs than their single-chain counterparts.[4][13]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of long-chain quaternary ammonium salts. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. The three most common methods are detailed below.

Surface Tensiometry

Principle: This method is based on the principle that surfactants reduce the surface tension of a solvent. As the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[14]

Experimental Protocol (Wilhelmy Plate Method):

-

Preparation of Solutions:

-

Prepare a stock solution of the quaternary ammonium salt in high-purity deionized water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

-

Instrumentation and Calibration:

-

Use a tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate).

-

Thoroughly clean the Wilhelmy plate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water with a known surface tension.

-

-

Measurement:

-

Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the system to equilibrate and record the surface tension reading.

-

Repeat the measurement for each of the prepared surfactant solutions, moving from the lowest to the highest concentration. It is crucial to thoroughly clean the sample vessel and the Wilhelmy plate between each measurement to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.[15]

-

Conductivity Measurement

Principle: This method is suitable for ionic surfactants such as quaternary ammonium salts. The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists as individual ions (the quaternary ammonium cation and its counterion), and the conductivity increases linearly with concentration. Above the CMC, the surfactant molecules aggregate into micelles. While the micelles are charged, their mobility is much lower than that of the individual surfactant ions due to their larger size. Consequently, the rate of increase in conductivity with concentration decreases above the CMC. The CMC is identified as the concentration at which this change in slope occurs.[13][16]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the QAS in deionized water.

-

Prepare a series of dilutions of the stock solution.

-

-

Instrumentation and Calibration:

-

Use a calibrated conductivity meter with a temperature-controlled conductivity cell.

-

Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

-

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each surfactant solution, starting from the lowest concentration.

-

Ensure the temperature of the solutions is kept constant throughout the experiment.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is determined from the concentration at the intersection of these two linear segments.[17]

-

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Pyrene is a hydrophobic molecule with very low solubility in water. In a surfactant solution below the CMC, pyrene resides in the polar aqueous environment. When micelles form above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the pyrene probe leads to a change in its fluorescence properties, most notably the ratio of the intensities of certain vibronic bands in its emission spectrum (the I₁/I₃ ratio). The CMC is determined by monitoring this change as a function of surfactant concentration.[3][18]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.

-

Prepare a series of surfactant solutions in deionized water.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, such that the final concentration of pyrene is very low (e.g., 10⁻⁶ M). The organic solvent is typically allowed to evaporate before adding the aqueous surfactant solution.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

-

Measurement:

-

Excite the pyrene in each sample at a suitable wavelength (e.g., 334 nm).

-

Record the fluorescence emission spectrum for each sample (typically from 350 to 450 nm).

-

-

Data Analysis:

-

From each emission spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (at approximately 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities of these peaks (I₁/I₃) as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal decrease in the I₁/I₃ ratio around the CMC. The CMC is often taken as the concentration at the inflection point of this curve.[19]

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the critical micelle concentration of long-chain quaternary ammonium salts.

References

- 1. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K [mdpi.com]

- 6. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 9. Density and Partial Molar Volume of Cetyltrimethylammonium Bromide in the Presence and Absence of KCl and NaCl in Aqueous Media at Room Temperature [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. justagriculture.in [justagriculture.in]

- 17. scribd.com [scribd.com]

- 18. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reddit - The heart of the internet [reddit.com]

Spectroscopic Analysis of Tetrakis(decyl)ammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tetrakis(decyl)ammonium bromide, a quaternary ammonium (B1175870) salt with applications in various scientific fields, including as a phase transfer agent and in the formation of organoclays. This document presents its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols for obtaining these spectra, and a logical workflow for the spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key IR and NMR spectroscopic data for Tetrakis(decyl)ammonium bromide.

Infrared (IR) Spectroscopy Data

The infrared spectrum of Tetrakis(decyl)ammonium bromide is characterized by the vibrational modes of its long alkyl chains and the quaternary ammonium head group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2924 | Strong | C-H asymmetric stretching (CH₂) |

| ~2854 | Strong | C-H symmetric stretching (CH₂) |

| ~1467 | Medium | C-H scissoring (CH₂) |

| ~722 | Weak | C-H rocking (-(CH₂)n-, n ≥ 4) |

Note: The absence of significant N-H stretching bands confirms the quaternary nature of the ammonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.25 | t | 8H | α-CH₂ (N⁺-CH₂-) |

| ~1.65 | m | 8H | β-CH₂ |

| ~1.26 | m | 56H | -(CH₂)₇- |

| ~0.88 | t | 12H | -CH₃ |

| Chemical Shift (ppm) | Assignment |

| ~58.5 | α-C (N⁺-CH₂) |

| ~31.9 | -(CH₂)₇- (penultimate) |

| ~29.6 | -(CH₂)₇- (bulk) |

| ~29.3 | -(CH₂)₇- (bulk) |

| ~26.4 | γ-C |

| ~22.7 | β-C |

| ~14.1 | -CH₃ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility.

Infrared (IR) Spectroscopy

Method: Fourier Transform Infrared (FTIR) Spectroscopy using the Potassium Bromide (KBr) pellet method.

Protocol:

-

Sample Preparation:

-

Thoroughly dry high-purity KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of Tetrakis(decyl)ammonium bromide and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die under a vacuum to remove trapped air and moisture.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Tetrakis(decyl)ammonium bromide in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as the internal reference.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as the internal reference.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Tetrakis(decyl)ammonium bromide.

Caption: Workflow for the spectroscopic analysis of Tetrakis(decyl)ammonium bromide.

An In-depth Technical Guide to the Safety, Handling, and MSDS of Tetrakis(decyl)ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrakis(decyl)ammonium bromide (TDAB), a quaternary ammonium (B1175870) compound utilized as a phase transfer catalyst, surfactant, and emulsifier in various research and industrial applications. The following sections detail the material's properties, potential hazards, safe handling procedures, and emergency response protocols, compiled from multiple safety data sheets (SDS).

Chemical and Physical Properties

Tetrakis(decyl)ammonium bromide is a cationic quaternary ammonium salt. It typically appears as a white to off-white or light beige powder or crystalline solid.[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C40H84BrN | [3][4][5][6][7] |

| Molecular Weight | 658.02 - 659.03 g/mol | [1][4][5][6] |

| CAS Number | 14937-42-9 | [3][4][5][6][7][8][9] |

| EC Number | 239-013-3 | [2][6][9] |

| Appearance | White to off-white powder/crystalline solid | [1][2][3] |

| Melting Point | 86°C to 153°C (range varies by source) | [1][2][3][5] |

| Solubility | Soluble in water and organic solvents | |

| Density | 0.91 g/cm³ | |

| pH | Neutral (around 7 when dissolved in water) |

Hazard Identification and Classification

Tetrakis(decyl)ammonium bromide is considered a hazardous substance.[1] The primary hazards are skin and eye irritation, and it may be harmful if swallowed.[1][5][7]

GHS Classification:

According to aggregated GHS information, this chemical is classified as:

Hazard Statements:

Some sources also indicate it is toxic to aquatic organisms.[1][7]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with Tetrakis(decyl)ammonium bromide.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]

-

Ensure eyewash stations and safety showers are readily accessible.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when handling this compound.

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or a face shield (ANSI or NIOSH approved). | [4][7][8] |

| Skin Protection | Nitrile gloves. Flame-retardant clothing or a lab coat is recommended. | [4][8] |

| Respiratory Protection | A dust respirator (MSHA/NIOSH approved or equivalent) should be used, especially where dust is generated. | [4][10] |

The following diagram illustrates the standard workflow for safely handling Tetrakis(decyl)ammonium bromide in a laboratory setting.

Storage Conditions

Toxicological Information

The toxicological properties of Tetrakis(decyl)ammonium bromide have not been thoroughly investigated.[10] However, available data indicates potential for acute toxicity and irritation.

| Effect | Data | Source(s) |

| Acute Oral Toxicity | LDLO (human) – 143mg/kg (RTECS) LD50 (Rat) – 5,628 mg/kg | [8] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause inflammation on contact. | [1][5][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Risk of severe eye damage. | [1][5][7] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [5][10] |

| Chronic Health Effects | Limited evidence suggests that repeated or long-term exposure may produce cumulative health effects. Some evidence of developmental toxicity in animal studies. | [1] |

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [8][9][10] |

| Skin Contact | Wash exposed area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [4][5][8][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice. | [4][8][9][10] |

The following diagram outlines the logical steps for first aid in the event of an accidental exposure.

Fire-Fighting Measures and Accidental Release

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9][10]

-

Hazards: Combustible solid.[1] Dust clouds may form an explosive mixture with air.[1] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[10]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[1][10]

Accidental Release

-

Personal Precautions: Avoid all personal contact, including inhalation of dust.[1] Wear appropriate PPE.[1][8]

-

Environmental Precautions: Prevent product from entering drains.[8][10]

-

Cleanup: Clean up spills immediately. Use dry clean-up procedures such as sweeping or vacuuming to avoid generating dust.[1][7][9][10] Place the spilled material into a suitable, labeled container for disposal.[1][7][10]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[10] Puncture containers to prevent reuse.[1]

This technical guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet provided by the supplier before use and ensure that all personnel are trained in the proper handling of this chemical.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Tetrakis(decyl)ammonium bromide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Tetrakis(decyl)ammonium bromide | C40H84BrN | CID 3014876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. actylislab.com [actylislab.com]

- 8. teledyneisco.com [teledyneisco.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for Gold Nanoparticle Synthesis using Tetrakis(decyl)ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant potential in biomedical applications, including drug delivery, diagnostics, and therapeutics. Their unique optical and electronic properties are highly dependent on their size, shape, and surface chemistry. The synthesis of stable, monodisperse AuNPs is therefore a critical step in their application. This document provides a detailed protocol for the synthesis of gold nanoparticles using Tetrakis(decyl)ammonium bromide (TDAB) as a capping agent. TDAB, a quaternary ammonium (B1175870) salt, facilitates the formation of small, stable nanoparticles by acting as a phase transfer catalyst and a capping agent, preventing aggregation.